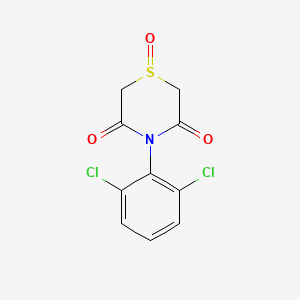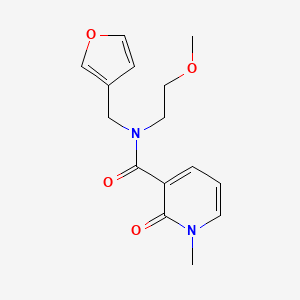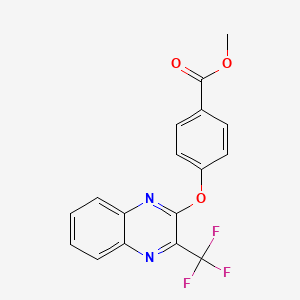
4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is a useful research compound. Its molecular formula is C10H7Cl2NO3S and its molecular weight is 292.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Agents
4-(2,6-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione and its derivatives play a significant role in the synthesis of formazans, which have antimicrobial applications. Sah et al. (2014) demonstrated this by synthesizing formazans from a Mannich base related to 4-(2,6-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione, showing moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Chemistry of Thiazinanes and Their Derivatives
The chemical properties and synthetic approaches of thiazinanes, which include compounds like 4-(2,6-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione, are significant for their potential in drug treatment. Hassan et al. (2020) explored this in depth, highlighting the importance of thiazinanes in pharmacology, such as their use in anti-HIV and analgesic drugs (Hassan, Bräse, Aly, & Tawfeek, 2020).
Molecular Docking and Anticancer Studies
The molecular structure and docking studies of compounds related to 4-(2,6-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione, such as those conducted by Viji et al. (2020), indicate their potential in cancer treatment. These studies explore the interaction of these compounds with cancer proteins, providing insights into their potential as anticancer agents (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Corrosion Inhibition
Compounds structurally related to 4-(2,6-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione have been investigated for their role in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives, highlighting their effectiveness in protecting metals like iron from corrosion (Kaya, Kaya, Guo, Kandemirli, Tüzün, Uğurlu, Madkour, & Saracoglu, 2016).
Antimicrobial Activity of Thiazino-Oxazine Derivatives
Derivatives of 4-(2,6-Dichlorophenyl)-1lambda4,4-thiazinane-1,3,5-trione have been synthesized and evaluated for their antimicrobial activities. Piste (2018) synthesized thiazino-oxazine derivatives showing good antimicrobial activities against various bacterial and fungal strains (Piste, 2018).
Mechanism of Action
Target of Action
The primary target of the compound 4-(2,6-Dichlorophenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .
Mode of Action
This compound, like other non-steroidal anti-inflammatory drugs (NSAIDs), inhibits the activity of COX-1 and COX-2 . This inhibition reduces the production of PGs, thereby alleviating inflammation and pain .
Biochemical Pathways
The compound this compound affects the biochemical pathway involving the synthesis of PGs . By inhibiting COX-1 and COX-2, the compound reduces the production of PGs, which are key mediators of inflammation and pain . The downstream effects include reduced inflammation and pain signaling.
Pharmacokinetics
Like other nsaids, it is expected to have certain adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of PGs, the compound reduces inflammation and pain signaling at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances in the body can influence the compound’s efficacy through potential drug-drug interactions .
Properties
IUPAC Name |
4-(2,6-dichlorophenyl)-1-oxo-1,4-thiazinane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17(16)5-9(13)15/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHODSVRAJMSRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]-2',4-dione](/img/structure/B2435052.png)
![[1-({[(4-Chlorophenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2435053.png)
![(E)-4-(Dimethylamino)-N-[(7-methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-enamide](/img/structure/B2435056.png)
![5-fluoro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2435057.png)
![5-{[4-(benzoylamino)phenoxy]methyl}-N-(3-methoxypropyl)isoxazole-3-carboxamide](/img/structure/B2435059.png)
![1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2435060.png)

![4-[(1E)-2-(2-ethoxynaphthyl)-1-azavinyl]-5-butyl-1,2,4-triazole-3-thiol](/img/structure/B2435067.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435068.png)
![3-[[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2435069.png)

![1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone](/img/structure/B2435072.png)


